molecular formula C12H17NO3 B15163050 Benzamide, 2-hydroxy-N-(5-hydroxypentyl)- CAS No. 143248-37-7

Benzamide, 2-hydroxy-N-(5-hydroxypentyl)-

Cat. No.: B15163050
CAS No.: 143248-37-7
M. Wt: 223.27 g/mol
InChI Key: HOSQAUWRFBSTMO-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2-Hydroxy-N-(5-hydroxypentyl)benzamide (molecular formula: C₁₂H₁₇NO₃; molecular weight: 223.27 g/mol) is a substituted benzamide derivative characterized by a hydroxyl group at the ortho position of the benzene ring and a 5-hydroxypentyl chain attached to the amide nitrogen (Figure 1). Its synthesis involves the aminolysis of ethyl salicylate (ES) with 5-hydroxypentylamine under microwave irradiation in a solvent-free system, achieving an isolated yield of 84% . The compound has been characterized via FTIR, ¹H/¹³C-NMR, and mass spectrometry, confirming its amorphous beige solid state and structural integrity .

Properties

CAS No.

143248-37-7

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-hydroxy-N-(5-hydroxypentyl)benzamide

InChI

InChI=1S/C12H17NO3/c14-9-5-1-4-8-13-12(16)10-6-2-3-7-11(10)15/h2-3,6-7,14-15H,1,4-5,8-9H2,(H,13,16)

InChI Key

HOSQAUWRFBSTMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 2-hydroxy-N-(5-hydroxypentyl)- can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This green and rapid method offers high yields and is eco-friendly .

Industrial Production Methods: In industrial settings, the production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at

Biological Activity

Benzamide, 2-hydroxy-N-(5-hydroxypentyl)- is an organic compound that has attracted attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Benzamide derivatives have been studied for various biological activities, including:

  • Antimicrobial Activity : Some benzamide derivatives exhibit significant antimicrobial properties against bacteria and fungi.
  • Larvicidal Activity : Certain compounds in this class have shown effectiveness against mosquito larvae, suggesting potential applications in vector control.
  • Antiparasitic Activity : Benzamides have been evaluated for their activity against protozoan parasites like Plasmodium falciparum and Toxoplasma gondii.

Antimicrobial and Larvicidal Activity

A study published in Molecules evaluated several benzamide derivatives for their larvicidal activity against mosquito larvae. Compounds were tested at concentrations of 10 mg/L, revealing that certain derivatives exhibited up to 100% larvicidal activity. For instance, compound 7a demonstrated high efficacy, suggesting that structural modifications could enhance bioactivity in this class of compounds .

Antiparasitic Activity

Research on N-benzoyl-2-hydroxybenzamides has shown promising results against Toxoplasma gondii and Plasmodium falciparum. The SAR analysis indicated that specific modifications in the benzamide structure could lead to improved activity against these parasites. For example, compound 1r was noted for its superior anti-leishmanial activity while also being effective against multiple strains of P. falciparum .

Structure-Activity Relationship (SAR)

The biological activities of benzamide derivatives are closely linked to their structural features. A comparative analysis highlights unique aspects of Benzamide, 2-hydroxy-N-(5-hydroxypentyl)- against other related compounds:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxy-N-(3-hydroxypropyl)benzamideSimilar hydroxyl substitutionsDifferent alkyl chain length
N-(4-methylphenyl)benzamideLacks hydroxyl groupsAromatic substitution instead of aliphatic
N-pentylbenzamideSimple alkyl substitutionNo hydroxyl groups present
2-Hydroxy-N-(2-hydroxyethyl)benzamideAdditional hydroxyl groupShorter alkyl chain compared to the target compound

Benzamide, 2-hydroxy-N-(5-hydroxypentyl)- stands out due to its specific combination of functional groups that may confer unique biological properties not found in similar compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)Benzamide Derivatives

  • Substituent : Aromatic 3-trifluoromethyl (-CF₃) group.
  • Synthesis : Traditional methods using chlorinated reagents (e.g., ethyl chloroacetate) yield 83–96% .
  • Activity : Demonstrated antimicrobial properties against bacterial and fungal strains .

2-Hydroxy-N-(2-Propoxyphenyl)Benzamide (Compound 5) Substituent: Aromatic 2-propoxy (-OC₃H₇) group. Synthesis: Not explicitly reported, but similar aminolysis conditions yield high-purity products . Activity: Superior antifungal activity against Absidia corymbifera (compared to fluconazole) and antibacterial activity against methicillin-resistant Staphylococcus aureus .

2,3-Dihydroxy-N-(5-Hydroxypentyl)Benzamide (7c) Substituent: Additional hydroxyl group at the meta position. Synthesis: Catalytic hydrogenation of nitro precursors, yielding 60% isolated product . Activity: Not reported, but enhanced solubility is expected due to increased polarity.

Physicochemical Properties

Lipophilicity and Solubility
  • Lipophilicity : Determined via RP-HPLC for salicylanilides, lipophilicity increases with bulky substituents (e.g., trifluoromethyl or propoxy groups) . The hydroxypentyl chain in the target compound may balance hydrophilicity and membrane permeability.
  • Solubility: Limited data exist for the target compound, but nitro-substituted analogs like 4'-methoxy-2-hydroxy-5-nitrobenzanilide exhibit solubility of 5.556 × 10⁻³ mol/L at 25°C . The hydroxypentyl chain likely enhances aqueous solubility compared to aromatic substituents.
Table 1: Key Properties of Selected Benzamides
Compound Name Substituent Yield (%) logP* Notable Activity
2-Hydroxy-N-(5-hydroxypentyl)- 5-hydroxypentyl 84 ~1.5† Not reported
2-Hydroxy-N-(3-CF₃-phenyl)- 3-trifluoromethyl 83–96 ~3.2 Antimicrobial
2-Hydroxy-N-(2-propoxyphenyl)- 2-propoxy N/A ~2.8 Antifungal, antibacterial
4'-Methoxy-2-hydroxy-5-nitro- 4-methoxy, 5-nitro N/A ~1.9 Low solubility (5.56 mM)

*Estimated logP values based on substituent contributions.
†Predicted using ChemDraw software.

Structural and Crystallographic Insights

  • Hydrogen Bonding : Derivatives like 2-hydroxy-N-(5-nitro-2-thiazolyl)benzamide (TIZ) form intramolecular hydrogen bonds (O–H⋯O and N–H⋯O), stabilizing planar conformations . The hydroxypentyl chain in the target compound may adopt flexible conformations, reducing crystallinity but improving solubility.
  • Crystal Packing : Aromatic substituents (e.g., nitro or trifluoromethyl) promote π-π stacking, whereas aliphatic chains disrupt packing, as seen in solvent-free synthesized amides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzamide, 2-hydroxy-N-(5-hydroxypentyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via aminolysis of ethyl salicylate with 5-hydroxypentylamine under solvent-free microwave irradiation. Optimized conditions (60°C, 3 equivalents of amine, 1 mL hexane) yield 84% product. Lower temperatures or reduced solvent volumes decrease efficiency, while enzyme additives (e.g., CAL-B) show negligible impact on yield . Alternative methods include conventional heating with phase-transfer catalysts, though microwave synthesis is preferred for reduced reaction time and improved purity.

Q. How can the solubility of Benzamide, 2-hydroxy-N-(5-hydroxypentyl)- be determined, and why is this critical for experimental design?

  • Methodological Answer : Solubility in aqueous and organic solvents (e.g., DMSO, hexane) is assessed using gravimetric or spectroscopic methods. For example, analogs like 4'-methoxy-2-hydroxy-nitrobenzanilide exhibit solubility of ~5.556 × 10⁻³ mol/L in water at 25°C, influenced by hydroxyl and pentyl groups . Solubility data guide solvent selection for crystallization, biological assays, and formulation, ensuring reproducibility in kinetic or thermodynamic studies.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR/IR : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹).
  • X-ray crystallography : Tools like SHELXL refine crystal structures, while ORTEP-3 visualizes hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .
  • Graph-set analysis : Classifies hydrogen-bond motifs (e.g., R₂²(8) patterns) to predict packing efficiency and stability .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly and functionality of this benzamide derivative?

  • Methodological Answer : Hydrogen bonds between the 2-hydroxy group and amide carbonyl (O–H···O=C) form 1D chains or 2D sheets, as shown in graph-set analysis. These interactions dictate crystal packing, solubility, and melting behavior. Disruption via alkylation of the hydroxyl group alters thermal stability and bioavailability, critical for drug design .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :

  • Control experiments : Verify compound purity via HPLC and exclude solvent residues (e.g., DMSO) that may interfere with assays.
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 2-hydroxy-N-(thiazolyl)benzamide) to isolate functional group contributions .
  • Statistical validation : Use ANOVA to assess inter-lab variability in dose-response curves .

Q. How can computational modeling predict the pharmacological potential of this compound?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). The 5-hydroxypentyl chain may enhance binding via hydrophobic pockets.
  • ADMET prediction : Software like SwissADME evaluates logP (lipophilicity) and bioavailability, with hydroxyl groups improving solubility but reducing blood-brain barrier penetration .

Q. What methodologies assess the compound’s stability and toxicity in preclinical studies?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to heat/humidity (40°C/75% RH) and monitor degradation via LC-MS. Glucuronidation (as in ) enhances metabolic stability.
  • In vitro toxicity : MTT assays on HEK293 cells determine IC₅₀ values, while Ames tests screen for mutagenicity. Low toxicity (<10% cell death at 100 µM) is typical for hydroxylated benzamides .

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